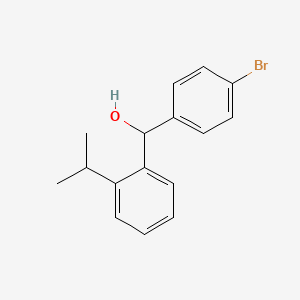

4-Bromo-2'-iso-propylbenzhydrol

Description

Properties

IUPAC Name |

(4-bromophenyl)-(2-propan-2-ylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO/c1-11(2)14-5-3-4-6-15(14)16(18)12-7-9-13(17)10-8-12/h3-11,16,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBKBJTUFTUHQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C(C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The most direct route involves the nucleophilic addition of a 2-isopropylphenyl Grignard reagent to 4-bromobenzaldehyde. This method exploits the electrophilic aldehyde group to form the central carbon-oxygen bond, followed by protonation to yield the secondary alcohol.

Typical Protocol

-

Grignard Reagent Preparation : 2-Isopropylbromobenzene (1.0 equiv) is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert atmosphere to generate 2-isopropylphenyl magnesium bromide.

-

Aldehyde Addition : The Grignard reagent is slowly added to a solution of 4-bromobenzaldehyde (1.0 equiv) in THF at 0–5°C. The reaction is stirred for 2–4 hours, allowing complete formation of the alkoxide intermediate.

-

Workup and Isolation : The mixture is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 10:1) to yield the product as a white solid.

Key Parameters

-

Temperature : Reactions conducted below 5°C minimize side reactions such as aldol condensation.

-

Solvent : THF ensures optimal solubility and reactivity of the Grignard reagent.

Reduction of Bifunctional Ketone Precursors

Ketone Synthesis via Friedel-Crafts Acylation

An alternative route involves the reduction of (4-bromophenyl)(2-isopropylphenyl)ketone. The ketone is synthesized via Friedel-Crafts acylation, though this method is less common due to challenges in regioselectivity.

Procedure

-

Acylation : 4-Bromobenzoyl chloride (1.0 equiv) is reacted with 2-isopropylbenzene in the presence of AlCl₃ (1.2 equiv) in dichloromethane at 25°C for 12 hours.

-

Reduction : The resulting ketone is reduced using sodium borohydride (2.0 equiv) in ethanol at 0°C, followed by warming to room temperature.

Challenges

-

Regioselectivity : Electron-withdrawing bromine groups deactivate the ring, necessitating prolonged reaction times.

Palladium-Catalyzed Cross-Coupling and Functionalization

Suzuki-Miyaura Coupling Followed by Oxidation

A modular approach employs Suzuki-Miyaura coupling to construct the biaryl framework, followed by oxidation to introduce the alcohol group.

Steps

-

Cross-Coupling : 4-Bromophenylboronic acid (1.0 equiv) and 2-isopropylbromobenzene (1.0 equiv) are coupled using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in toluene/water (3:1) at 80°C for 12 hours.

-

Hydroxylation : The biaryl intermediate is oxidized using m-CPBA (1.5 equiv) in dichloromethane, followed by reduction with NaBH₄ to yield the alcohol.

Advantages

Bromination of Preexisting Benzhydrol Derivatives

Direct Electrophilic Aromatic Substitution

Direct bromination of 2'-iso-propylbenzhydrol is limited by poor regioselectivity. However, directed ortho-metalation strategies can enhance bromine incorporation at the para position.

Protocol

-

Lithiation : 2'-iso-propylbenzhydrol (1.0 equiv) is treated with LDA (2.0 equiv) in THF at −78°C to generate a stabilized aryl lithium species.

-

Bromination : Bromine (1.2 equiv) is added dropwise, followed by quenching with water and extraction.

Limitations

Comparative Analysis of Methods

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2’-iso-propylbenzhydrol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of 4-Bromo-2’-iso-propylbenzophenone.

Reduction: Formation of 2’-iso-propylbenzhydrol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2'-iso-propylbenzhydrol has been explored for its potential therapeutic properties. Its structural features allow it to interact with biological systems effectively.

- Antimicrobial Activity : Studies have shown that derivatives of benzhydrol compounds exhibit antimicrobial properties. For instance, the presence of bromine in this compound enhances its interaction with microbial cell membranes, potentially leading to increased efficacy against various pathogens .

- Anticancer Properties : Research indicates that certain benzhydrol derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Analytical Chemistry

The compound is utilized as a reagent in various analytical techniques due to its ability to form stable complexes with metal ions.

- Spectrophotometric Analysis : this compound can be employed in spectrophotometric methods for the detection of metal ions in environmental samples. Its capacity to form colored complexes allows for quantitative analysis through absorbance measurements .

- Chromatographic Techniques : The compound is also used in chromatography as a stationary phase modifier, enhancing the separation efficiency of complex mixtures .

Materials Science

In materials science, this compound has applications in the development of polymers and nanomaterials.

- Polymer Synthesis : The compound can act as a monomer or additive in polymerization reactions, contributing to the formation of polymers with specific properties such as thermal stability and mechanical strength .

- Nanoparticle Stabilization : Its use in stabilizing nanoparticles has been investigated, particularly in the synthesis of metal nanoparticles where it prevents agglomeration and enhances dispersion in solvents .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of 4-Bromo-2’-iso-propylbenzhydrol involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions and as a nucleophile in oxidation-reduction processes. The pathways involved include electrophilic aromatic substitution and nucleophilic addition-elimination mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-Bromo-2-isopropylphenol, we compare it with three analogous brominated phenols: 4-Bromo-2-methylphenol, 4-Bromo-3-isopropylphenol, and 4-Bromophenol.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Steric and Electronic Effects: The isopropyl group in 4-Bromo-2-isopropylphenol introduces significant steric hindrance compared to smaller substituents like methyl (-CH₃) in 4-Bromo-2-methylphenol. This reduces reactivity in nucleophilic substitution reactions . The meta-substituted isopropyl group in 4-Bromo-3-isopropylphenol alters electronic distribution, leading to distinct UV-Vis absorption spectra compared to the ortho-substituted isomer.

Hazard Profiles: 4-Bromo-2-isopropylphenol exhibits milder hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation) compared to 4-Bromophenol, which is highly corrosive (H314: severe skin burns) .

Commercial Availability: 4-Bromo-2-isopropylphenol is priced higher than simpler derivatives like 4-Bromophenol due to synthetic complexity and lower demand. Suppliers like Dideu Industries offer bulk pricing ($1.10/g) for industrial-scale applications .

Biological Activity

4-Bromo-2'-iso-propylbenzhydrol is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromine atom and an isopropyl group, has been studied for various therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts.

- Chemical Formula : C10H13BrO

- Molecular Weight : 229.12 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant efficacy.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in vitro and in vivo. It appears to modulate pathways involved in inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes linked to disease processes, such as cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway.

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various substituted benzhydrol derivatives, including this compound. The results indicated:

- MIC (Minimum Inhibitory Concentration) values ranging from 10 to 50 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli.

- The compound showed a synergistic effect when combined with traditional antibiotics, enhancing their effectiveness.

Anti-inflammatory Mechanism

In a research article from Pharmacology Reports, the anti-inflammatory properties were investigated using animal models:

- Treatment with this compound resulted in a significant reduction in paw edema in rats induced by carrageenan.

- Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of TNF-alpha and IL-6 in treated animals compared to controls.

Data Tables

| Biological Activity | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | 20 | |

| Antimicrobial | E. coli | 30 | |

| Anti-inflammatory | Rat model | - |

The proposed mechanism by which this compound exerts its biological effects involves:

- Interaction with Enzymes : The bromine atom may enhance binding affinity to active sites on target enzymes, leading to inhibition.

- Modulation of Signaling Pathways : The compound appears to interfere with key signaling pathways involved in inflammation, possibly through the NF-kB pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.